![molecular formula C16H14Cl2N4O B248890 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine, also known as DCTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine exerts its therapeutic effects by modulating specific enzymes and signaling pathways in the body. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and phosphoinositide 3-kinases, which are involved in cell cycle regulation and cell survival. In inflammation research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurological disorder research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to modulate the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells such as macrophages and T cells. In neurological disorder research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and specific targeting of enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.
Orientations Futures
There are several future directions for 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine research, including its potential use in combination therapy with other drugs, its optimization for specific disease targets, and its development as a diagnostic tool for cancer and neurological disorders. Additionally, further studies are needed to determine its optimal dosage and safety profile in humans.
Conclusion:
In conclusion, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is a promising chemical compound with potential therapeutic applications in various diseases. Its specific targeting of enzymes and signaling pathways makes it an attractive candidate for further research and development. However, further studies are needed to determine its optimal dosage and safety profile in humans.
Méthodes De Synthèse
The synthesis of 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-chloro-5-nitropyridine with 2,4-dichlorophenylpropanol and sodium azide, followed by reduction with palladium on carbon. The resulting product is purified using column chromatography to obtain 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine in high yield and purity.
Applications De Recherche Scientifique
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has also shown that 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine |
|---|---|
Formule moléculaire |
C16H14Cl2N4O |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
2-[5-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-6-7-14(12(18)10-11)23-9-3-5-15-20-16(22-21-15)13-4-1-2-8-19-13/h1-2,4,6-8,10H,3,5,9H2,(H,20,21,22) |
Clé InChI |
DGSWTONOUHAADR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)

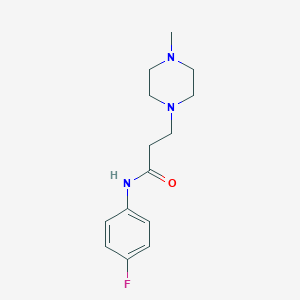

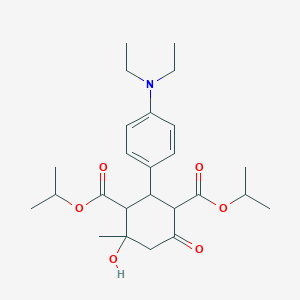
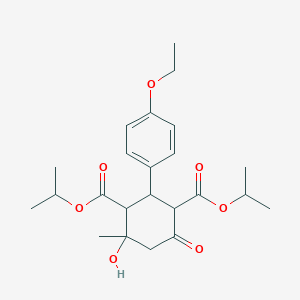
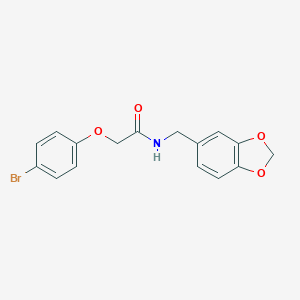

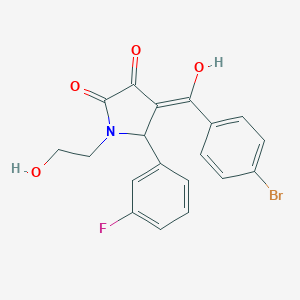

![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)